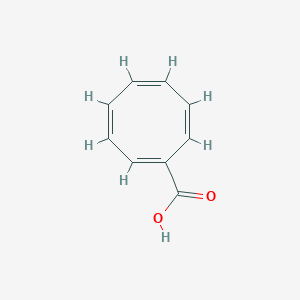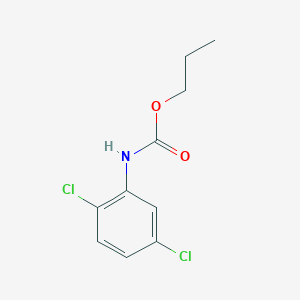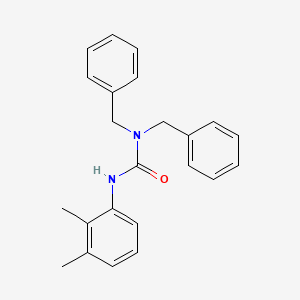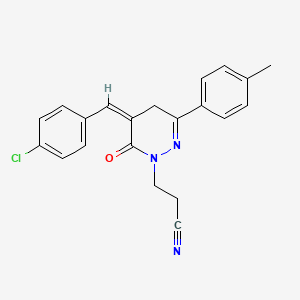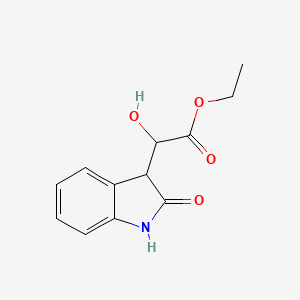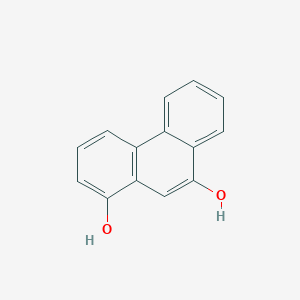
1,9-Phenanthrenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Phenanthrenediol is a polycyclic aromatic hydrocarbon with the molecular formula C14H10O2. It consists of a phenanthrene backbone with two hydroxyl groups attached at the 1 and 9 positions.
准备方法
1,9-Phenanthrenediol can be synthesized through several methods. One common synthetic route involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution. The reaction is typically carried out in a Soxhlet apparatus, and the product is purified through recrystallization from benzene . Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient solvents and reagents to optimize yield and purity .
化学反应分析
1,9-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction of phenanthrenequinone yields this compound.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,9-Phenanthrenediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research indicates its potential in developing new pharmaceuticals due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
作用机制
The mechanism of action of 1,9-Phenanthrenediol involves its interaction with various molecular targets and pathways. Its hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
1,9-Phenanthrenediol can be compared to other phenanthrenediols, such as 9,10-Phenanthrenediol. While both compounds share a similar phenanthrene backbone, the position of the hydroxyl groups differentiates their chemical properties and reactivity. For example, 9,10-Phenanthrenediol has hydroxyl groups at the 9 and 10 positions, which can lead to different reaction pathways and applications .
Similar compounds include:
- 9,10-Phenanthrenediol
- 9,10-Dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol
- 3,4-δ-Dehydrotocopherol
These compounds share structural similarities but differ in their specific functional groups and positions, leading to unique properties and applications .
属性
CAS 编号 |
85337-40-2 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
phenanthrene-1,9-diol |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-6-10-9-4-1-2-5-11(9)14(16)8-12(10)13/h1-8,15-16H |
InChI 键 |
ACQLQQHWNCHBLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=C2O)C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


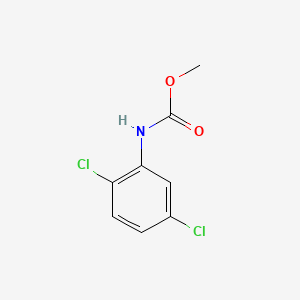
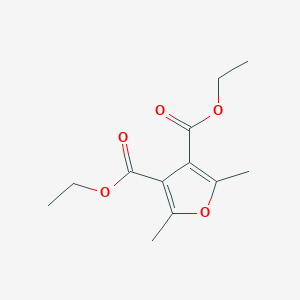


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
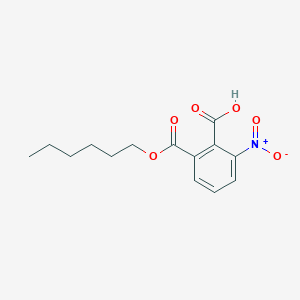
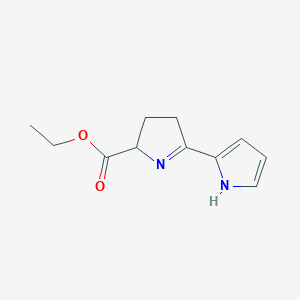
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
